molecular formula C9H5Cl2N B1477986 2-(3,5-Dichlorophenyl)prop-2-enenitrile CAS No. 1803584-20-4

2-(3,5-Dichlorophenyl)prop-2-enenitrile

Cat. No. B1477986
CAS RN: 1803584-20-4
M. Wt: 198.05 g/mol
InChI Key: PGOZVYFFLRLPSE-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)prop-2-enenitrile is a chemical compound with the molecular formula C9H5Cl2N . It has a molecular weight of 198.05 .


Molecular Structure Analysis

The InChI code for 2-(3,5-Dichlorophenyl)prop-2-enenitrile is 1S/C9H5Cl2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4H,1H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(3,5-Dichlorophenyl)prop-2-enenitrile is a powder . The storage temperature is -10 degrees .

Scientific Research Applications

Electro-Optical and Charge-Transport Properties

A quantum chemical investigation into the electro-optical and charge-transport properties of a similar compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), using density functional theory (DFT) and time-dependent DFT, revealed efficient hole-transport material characteristics. This research provides insights into the structure-property relationships and charge-transfer behavior, highlighting the potential application in electronic and optoelectronic devices (Irfan et al., 2015).

Synthetic Chemistry and Optical Activity

Research on the synthesis of optically active 4-hydroxyalk-2-enenitriles demonstrates the application of related compounds in creating optically active materials, which is crucial for pharmaceuticals and materials science. The study detailed the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes, showcasing the versatility of these compounds in synthetic organic chemistry (Nolcami et al., 1986).

Crystal Structure Analysis

The crystal structure analysis of (2E)-1-(2,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one provided insights into molecular conformations and intermolecular interactions. Such studies are essential for understanding the physical properties of materials and for the design of new molecular entities with desired physical and chemical properties (Butcher et al., 2007).

Precursors to Complex Structures

The use of 5-hydroxypent-2-enenitriles as precursors for synthesizing various compounds, such as dihydropyranones and functionalized naphthalenes, underscores the importance of these compounds in organic synthesis. This versatility enables the creation of complex structures from relatively simple precursors, highlighting their utility in medicinal chemistry and material science (Zhang et al., 2013).

Antimycobacterial Activity

A study on the synthesis and antimycobacterial activity of various substituted prop-2-enenitriles indicates the potential biomedical applications of these compounds. By exploring the structure-activity relationships, researchers can design new compounds with enhanced activity against Mycobacterium tuberculosis, contributing to the development of novel antitubercular agents (Sanna et al., 2002).

Safety and Hazards

The safety information for 2-(3,5-Dichlorophenyl)prop-2-enenitrile indicates that it may cause skin irritation, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation and is toxic in contact with skin or if inhaled . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-(3,5-dichlorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOZVYFFLRLPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803584-20-4
Record name 2-(3,5-dichlorophenyl)prop-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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